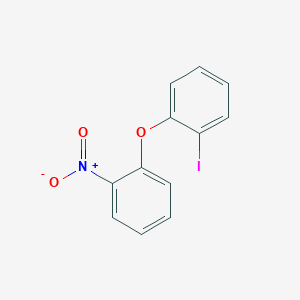

1-(2-Iodophenoxy)-2-nitrobenzene

Vue d'ensemble

Description

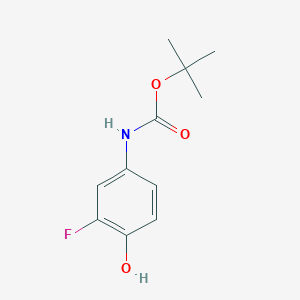

“1-(2-Iodophenoxy)-2-nitrobenzene” is a compound that contains an iodine atom and a nitro group. It’s likely to be a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “(S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine”, was synthesized in a halogen exchange reaction .Applications De Recherche Scientifique

Complex Photophysics and Photochemistry of Nitroaromatic Compounds

Nitrobenzene, a simple nitroaromatic compound, exhibits a rich photophysics and photochemistry profile, with research detailing the decay paths after UV absorption, lack of fluorescence and phosphorescence, and a high triplet quantum yield. These properties suggest potential applications in photochemical reactions and the development of photostable materials (Giussani & Worth, 2017).

Electrochemical Reduction in Ionic Liquids

Studies on the electrochemical reduction of nitrobenzene and related compounds reveal mechanisms that are primarily influenced by the viscous nature of the ionic liquid used, suggesting potential applications in designing electrochemical processes for the reduction or synthesis of nitroaromatic derivatives (Silvester et al., 2006).

Catalytic Oxidation Processes

Research into the regioselective oxidation of nitrobenzene to 2-nitrophenol with oxygen, catalyzed by polyoxometalates, underscores the potential for selective catalytic processes in the synthesis of nitroaromatic derivatives, offering pathways for the development of environmentally friendly synthetic methods (Khenkin, Weiner, & Neumann, 2005).

Electron Attachment and Empty Level Structure

Investigations into the gas-phase empty level structures of nitroaromatic compounds, including nitrobenzene, through electron transmission spectroscopy, provide insights into electron affinity and the formation of anion radicals. This knowledge is crucial for understanding the reactivity and stability of nitroaromatic compounds in various environmental and synthetic contexts (Modellia & Venuti, 2001).

Photocatalytic Degradation

The photocatalytic degradation of nitrobenzene in wastewater using advanced oxidation processes suggests applications in environmental remediation. The ability of certain catalysts to activate persulfate into sulfate radicals for nitrobenzene oxidation highlights the potential for developing efficient wastewater treatment technologies (Chen & Liu, 2021).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-(2-Iodophenoxy)-2-nitrobenzene is the norepinephrine transporter (NET) . NET is a major mechanism for terminating noradrenergic signaling at the synaptic gap and is essential for the reuptake of the neurotransmitter norepinephrine .

Mode of Action

It’s known that the compound shows high affinity and selectivity for net . This suggests that it may bind to NET, potentially influencing the reuptake of norepinephrine.

Biochemical Pathways

By binding to NET, it could affect the reuptake of norepinephrine, thereby altering the concentration of this neurotransmitter in the synaptic gap .

Pharmacokinetics

It’s known that the compound can be prepared with high radiochemical yields and purity , suggesting potential for use in radiotracer studies

Result of Action

Its high affinity and selectivity for net suggest that it could influence noradrenergic signaling . This could potentially result in changes to neurotransmission, with potential implications for various neurological and psychiatric disorders.

Propriétés

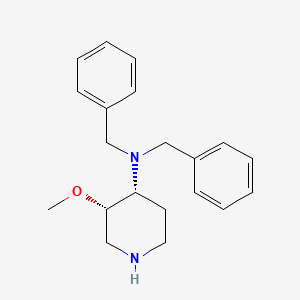

IUPAC Name |

1-(2-iodophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAYRONPAAMNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)

![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3158679.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3158697.png)